

Application Note: Quantifying Choline, Lactate, and their Metabolites using LC-MS/MS

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Compound of Interest		
Compound Name:	Choline lactate	
Cat. No.:	B15125037	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline and lactate are pivotal molecules in cellular metabolism, signaling, and overall physiological homeostasis. Choline is an essential nutrient critical for the synthesis of phospholipids, the neurotransmitter acetylcholine, and the methyl donor betaine.[1] Its metabolism is fundamental to cell membrane structure, brain development, and lipid transport. [2][3] Lactate, once considered merely a byproduct of anaerobic glycolysis, is now recognized as a key energy source and a signaling molecule, linking glycolytic and oxidative metabolic pathways across cells and tissues.[4][5][6]

Given their involvement in numerous physiological and pathological processes, including neurological disorders, metabolic diseases, and cancer, the ability to accurately quantify choline, lactate, and their respective metabolites is of paramount importance in biomedical research and drug development.[2][3][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, specificity, and the capacity for high-throughput analysis.[8][9][10] This document provides detailed protocols and methodologies for the simultaneous quantification of these analytes in various biological matrices.

Metabolic Pathways Choline Metabolism

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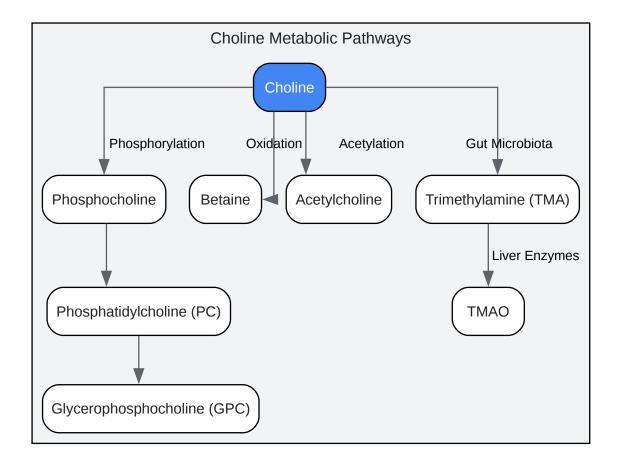




Choline participates in three primary metabolic pathways: phosphorylation, oxidation, and acetylation.[2][11]

- Phosphorylation Pathway: Choline is phosphorylated to phosphocholine, which is then
 converted to cytidinediphosphate-choline (CDP-Choline) and subsequently
 phosphatidylcholine (PC), a major component of cell membranes. PC can be metabolized to
 glycerophosphocholine (GPC).
- Oxidation Pathway: In the liver and kidney mitochondria, choline is oxidized to betaine, which serves as a crucial methyl donor in the methionine cycle, converting homocysteine to methionine.[1]
- Acetylation Pathway: In cholinergic neurons, choline acetyltransferase catalyzes the acetylation of choline to form the neurotransmitter acetylcholine, which is vital for muscle control and memory.[1][12]
- Gut Microbiota Metabolism: Gut bacteria can metabolize choline into trimethylamine (TMA), which is absorbed and then oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease.[13]





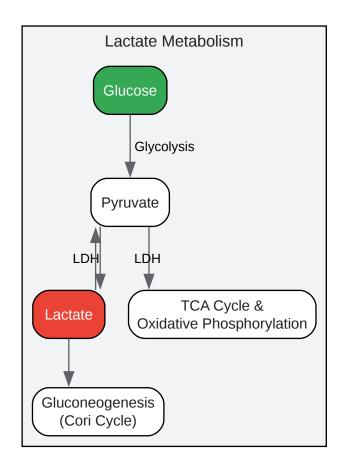
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Caption: Key metabolic pathways of choline.

Lactate Metabolism

Lactate is primarily produced from pyruvate, the end-product of glycolysis, in a reaction catalyzed by lactate dehydrogenase (LDH).[5][14] This conversion is crucial for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue. However, lactate production also occurs under aerobic conditions. The "lactate shuttle" theory describes how lactate produced in one cell can be transported to another (e.g., from muscle to liver or from astrocytes to neurons) to be used as an energy substrate.[4][5] In mitochondria, lactate can be oxidized back to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5][7] Alternatively, lactate can be transported to the liver and kidneys to be converted back into glucose via gluconeogenesis in the Cori cycle.[5]





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Caption: Overview of lactate production and utilization.

Experimental Protocols

This section details a robust LC-MS/MS method for the quantification of choline, lactate, and their key metabolites. The protocol is optimized for plasma but can be adapted for other matrices.

Overall Workflow

The analytical process involves sample collection, addition of internal standards, protein precipitation, chromatographic separation, and detection by tandem mass spectrometry.





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Caption: General experimental workflow for metabolite analysis.

Sample Preparation (Human Plasma)

Proper sample handling is critical for accurate choline measurement, as its concentration can increase with storage time at ambient temperatures.[15]

- Materials:
 - Human plasma (collected in EDTA tubes is recommended).[15]
 - Internal Standard (IS) solution: Prepare a stock solution containing isotope-labeled standards (e.g., Choline-d9, Lactate-13C3) in water or a suitable solvent.
 - Precipitation Solvent: Acetonitrile or Methanol, pre-chilled to -20°C.
- Protocol:
 - 1. Thaw plasma samples on ice.
 - 2. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution. Vortex briefly.
 - 3. Add 200 μ L of cold precipitation solvent (e.g., acetonitrile).[9] This equates to a 1:4 ratio of plasma to solvent.
 - 4. Vortex vigorously for 1 minute to ensure thorough protein precipitation.
 - 5. Incubate at -20°C for 20 minutes to enhance precipitation.
 - 6. Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]
 - 7. Carefully transfer the supernatant to a new tube or an LC vial for analysis.[9][17] Avoid disturbing the protein pellet.
 - 8. The sample may be dried under nitrogen and reconstituted in the initial mobile phase to improve chromatographic performance.[9]



LC-MS/MS Method

A single Hydrophilic Interaction Liquid Chromatography (HILIC) method can be used to retain and separate these polar analytes.[8][12][18][19]

- Liquid Chromatography (LC) Conditions:
 - Column: HILIC Column (e.g., Syncronis HILIC, 50 x 2.1 mm, 1.7 μm).[12]
 - Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 μL.
 - Gradient:
 - 0.0 min: 90% B
 - 3.0 min: 40% B
 - 3.1 min: 90% B
 - 5.0 min: 90% B (equilibration)
- Mass Spectrometry (MS) Conditions:
 - Instrument: Triple Quadrupole Mass Spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative switching mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).[9]
 - Key Parameters:



Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

Source Temperature: 150°C.

Desolvation Temperature: 400°C.

Data Presentation MRM Transitions for Quantification

The following table provides example MRM transitions for the target analytes. These should be optimized for the specific instrument used.

Analyte	lonization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Choline	Positive	104.1	60.1	50	20
Choline-d9 (IS)	Positive	113.1	69.1	50	20
Acetylcholine	Positive	146.1	87.1	50	22
Phosphocholi ne	Positive	184.1	104.1	50	18
Betaine	Positive	118.1	59.1	50	25
TMAO	Positive	76.1	58.1	50	15
Lactate	Negative	89.0	43.1	50	12
Lactate-13C3 (IS)	Negative	92.0	45.0	50	12
Pyruvate	Negative	87.0	43.0	50	10

Method Performance Characteristics

The developed method should be validated for linearity, sensitivity, precision, and accuracy. The table below shows typical performance characteristics.



Analyte	Linear Range (µM)	LOQ (μM)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Choline	0.1 - 100	0.1	< 5%	< 7%	95 - 105
Acetylcholine	0.01 - 10	0.01	< 8%	< 10%	92 - 108
Betaine	0.5 - 200	0.5	< 6%	< 8%	94 - 106
TMAO	0.1 - 150	0.1	< 5%	< 6%	96 - 104
Lactate	0.5 - 5000	0.5[19]	< 3%[19]	< 4%	95 - 105[19]
Pyruvate	1 - 500	1	< 6%	< 9%	93 - 107

(Note: Values are examples and should be established during in-house validation.)

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of choline, lactate, and their key metabolites in biological samples. The use of a HILIC-based separation coupled with MRM detection allows for robust analysis critical for advancing research in metabolic diseases, neuroscience, and drug development. Proper sample handling and method validation are essential for generating high-quality, reproducible data.

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References

- 1. researchgate.net [researchgate.net]
- 2. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

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- 3. Choline Metabolites and Derivatives Analysis Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Lactate: a multifunctional signaling molecule PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate metabolism: Significance and symbolism [wisdomlib.org]
- 7. Enzymes involved in I-lactate metabolism in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. imrpress.com [imrpress.com]
- 12. lcms.cz [lcms.cz]
- 13. shimadzu.com [shimadzu.com]
- 14. homework.study.com [homework.study.com]
- 15. Choline in whole blood and plasma: sample preparation and stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of an accurate and sensitive method for lactate analysis in exhaled breath condensate by LC MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
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